molecular formula C11H10ClN3O2 B3091176 Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-20-9

Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3091176
CAS No.: 121716-20-9
M. Wt: 251.67 g/mol
InChI Key: KCHMKGRRFPHGFQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C10H9ClN4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with different properties .

Properties

IUPAC Name

methyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHMKGRRFPHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188268
Record name Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-20-9
Record name Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121716-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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